N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-16(22,12-8-10-4-2-3-5-11(10)24-12)9-17-14(20)15(21)18-13-6-7-23-19-13/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYDDLPWUBLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and analogous oxalamides:
Key Observations :
- Benzo[b]thiophene vs. Benzyl/Pyridyl Groups : The sulfur atom in the target compound’s benzo[b]thiophene may increase metabolic stability compared to oxygen/nitrogen heterocycles (e.g., pyridine in S336), though oxidation to sulfoxides/sulfones could occur .
- Hydroxypropyl vs. Methoxy/Methyl Groups: The hydrophilic hydroxypropyl group may enhance aqueous solubility relative to lipophilic methoxy or methyl substituents in flavoring agents like No. 1769 .
- Isoxazole vs. Adamantyl/Piperidinyl : The isoxazole ring’s electron-deficient nature contrasts with adamantyl’s rigidity or piperidinyl’s basicity, suggesting divergent biological targets .
Metabolic and Toxicological Profiles
Metabolic Pathways:
- Oxalamides generally undergo hydrolysis (amide or ester cleavage) and oxidation of aromatic/alkyl side chains. For example: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) is rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability of the oxalamide core . The target compound’s benzo[b]thiophene may undergo CYP450-mediated oxidation, while the hydroxypropyl group could facilitate glucuronidation .
Functional and Application-Based Comparisons
- Flavoring Agents: S336 and No. 1768-1770 are validated umami agonists, leveraging pyridyl/methoxy groups for receptor binding . The target compound’s isoxazole may alter taste receptor affinity, necessitating specific activity assays.
- Pharmaceutical Potential: Adamantyl- and piperidinyl-oxalamides (e.g., Compound 4, derivatives) target neurological or anti-inflammatory pathways, suggesting the target compound’s applicability in drug discovery .
Q & A
Q. Tables
| Key Synthetic Intermediates | Characterization Data | Reference |
|---|---|---|
| Isoxazole-3-amine | LC-MS: m/z 112.08 (M+H+) | |
| Benzo[b]thiophen-2-yl-2-hydroxypropyl chloride | 1H NMR (DMSO-d6): δH 5.48 (OH) |
| sEH Inhibition (IC50) | Substituent Effects | Reference |
|---|---|---|
| Parent compound | 18 nM | |
| 5-Cl-Benzo[b]thiophene analog | 12 nM (33% improvement) | |
| (S)-Hydroxypropyl isomer | 42 nM (57% reduction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
